Technical Documentation Center

3-Cyclohexyl-D-alanine hydrate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Cyclohexyl-D-alanine hydrate
  • CAS: 213178-94-0; 2137476-51-6; 307310-72-1; 58717-02-5

Core Science & Biosynthesis

Foundational

Thermodynamic Stability of 3-Cyclohexyl-D-alanine Hydrate: A Technical Guide for Solid-State Characterization

Executive Summary 3-Cyclohexyl-D-alanine (D-Cha) is a highly valuable non-proteinogenic amino acid utilized extensively in peptide chemistry and drug discovery to enhance proteolytic stability and modulate receptor bindi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Cyclohexyl-D-alanine (D-Cha) is a highly valuable non-proteinogenic amino acid utilized extensively in peptide chemistry and drug discovery to enhance proteolytic stability and modulate receptor binding affinities[1]. In its solid state, D-Cha is predominantly isolated and supplied as a hydrate (typically ~1 mol/mol water)[2].

In pharmaceutical solid-state chemistry, approximately one-third of active molecules exist in multiple hydration states[3]. Hydrates are generally thermodynamically more stable under ambient conditions than their anhydrous counterparts because the incorporated water molecules lower the free energy of the crystal lattice by maximizing hydrogen-bonding networks[3]. However, this stability presents a dichotomy: highly stable hydrates possess lower aqueous solubility and dissolution rates, which can impact bioavailability[4]. This whitepaper details the mechanistic foundations and self-validating analytical protocols required to accurately profile the thermodynamic stability of 3-Cyclohexyl-D-alanine hydrate.

Mechanistic Foundations of D-Cha Hydration

The crystal lattice of D-Cha hydrate is governed by a complex interplay of intermolecular forces. The molecule features a zwitterionic backbone (NH₃⁺, COO⁻) and a bulky, hydrophobic cyclohexyl ring.

  • Lattice Energy and Water Pockets: The zwitterionic backbone strongly favors hydrogen bonding with water molecules, while the hydrophobic cyclohexyl group forces these water molecules into specific crystallographic channels or isolated pockets.

  • Thermodynamic vs. Kinetic Stability: The stability of this hydrate is defined by the energy barrier of water diffusion out of the lattice and the energy required for the subsequent conformational change of the D-Cha molecules[5].

  • Predictive Indicators: If the activation energy ( Ea​ ) of dehydration and the onset temperature ( Tonset​ ) are both high, the hydrate is considered exceptionally stable[6].

PhaseTransition A 3-Cyclohexyl-D-alanine Hydrate (Stable) B Thermal Energy (ΔH) or Low RH A->B Dehydration (Endothermic) C Anhydrous Form (Metastable/Stable) B->C Water Loss (-H2O) D Moisture Sorption (High RH) C->D Rehydration (Exothermic) E Degradation (Excessive Heat) C->E T > Melting Point D->A Water Uptake (+H2O)

Thermodynamic phase transition cycle of 3-Cyclohexyl-D-alanine between hydrate and anhydrate forms.

Orthogonal Analytical Workflow

Relying on a single method (e.g., assessing water loss temperature alone) is insufficient because the temperature at which water is lost can vary enormously based on bond strength; therefore, stoichiometry and lattice energy must be correlated orthogonally[4].

Workflow Start Sample Prep: D-Cha Hydrate TGA TGA / DSC (Thermal Stability) Start->TGA DVS Dynamic Vapor Sorption (Moisture Sorption) Start->DVS XRPD Variable Temp XRPD (Lattice Changes) Start->XRPD KF Karl Fischer Titration (Water Content) Start->KF Data Thermodynamic Modeling (Ea, ΔG) TGA->Data T_onset, Mass Loss DVS->Data Hysteresis Loop XRPD->Data Phase Purity KF->Data Stoichiometry

Analytical workflow for determining the thermodynamic stability of pharmaceutical hydrates.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that every protocol must be a self-validating system. The following methodologies explain not just how to perform the analysis on D-Cha hydrate, but the causality behind each parameter choice.

Protocol A: Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal and kinetic properties of the hydrate[6].

  • Step 1: Accurately weigh 3–5 mg of D-Cha hydrate into a pin-holed aluminum pan .

    • Causality: An open pan allows premature kinetic water loss. A pin-holed pan maintains a self-generated water vapor atmosphere immediately surrounding the crystal. This ensures that the measured Tonset​ reflects the true thermodynamic stability boundary of the lattice rather than simple surface evaporation.

  • Step 2: Heat the sample from 25 °C to 250 °C at a slow heating rate of 2 °C/min under a dry nitrogen purge (50 mL/min).

    • Causality: Standard 10 °C/min rates often cause thermal lag, merging the dehydration endotherm with melting or degradation events. A 2 °C/min rate ensures thermal equilibrium, allowing distinct resolution of unit cell water loss versus surface water loss[4].

  • Step 3 (Self-Validation): Compare the TGA mass loss percentage to theoretical stoichiometry. A ~9.5% mass loss corresponds to a monohydrate. If a large hysteresis in dehydration is observed, it suggests the resulting anhydrate is stable and should be isolated for further FT-IR or PXRD analysis[3].

Protocol B: Dynamic Vapor Sorption (DVS)

DVS measures the mass of the sample as a function of relative humidity (RH) at a constant temperature, defining the thermodynamic stability boundaries at ambient conditions.

  • Step 1: Load 10 mg of D-Cha hydrate into the DVS microbalance.

  • Step 2: Execute a double cycle: 40% RH → 0% RH → 90% RH → 0% RH → 40% RH at 25 °C. Step changes should occur only when dm/dt (change in mass over time) is < 0.002% per minute.

    • Causality: Stepping humidity slowly ensures the system reaches thermodynamic equilibrium at each stage.

  • Step 3 (Self-Validation): A single cycle cannot differentiate between bulk lattice absorption and surface adsorption. A full double-cycle validates the mechanism: if the hysteresis loop closes perfectly on the second cycle, the hydration is a reversible, thermodynamically driven bulk phase transition[5].

Protocol C: Coulometric Karl Fischer (KF) Titration
  • Step 1: Utilize an oven-coupled coulometric KF titrator. Set the oven temperature to 10 °C above the Tonset​ determined in Protocol A.

    • Causality: D-Cha is an amino acid derivative; direct injection into KF reagents can sometimes cause side reactions or incomplete dissolution. Oven-coupled KF ensures only the vaporized water is titrated, providing absolute stoichiometric validation without matrix interference[3].

Quantitative Data Synthesis

The following table summarizes the expected thermodynamic parameters for a stable monohydrate of 3-Cyclohexyl-D-alanine based on established hydrate stability frameworks[6],[5].

ParameterAnalytical MethodTypical Value for Stable D-Cha HydrateThermodynamic Implication
Stoichiometry KF Titration / TGA~1 mol/mol H₂O (~9.5% w/w)Confirms monohydrate pseudo-polymorph.
Dehydration Onset ( Tonset​ ) DSC> 80 °CHigh thermal stability of the hydrogen-bonded lattice.
Activation Energy ( Ea​ ) Isoconversional TGA> 80 kJ/molStrong kinetic barrier to water diffusion.
Critical Relative Humidity DVS< 10% RHHydrate is the thermodynamically stable form at ambient conditions.
Reversibility DVS / XRPDHighly ReversibleAnhydrate is metastable and rapidly rehydrates.

Conclusion

The thermodynamic stability of 3-Cyclohexyl-D-alanine hydrate is a function of its zwitterionic nature and hydrophobic side chain, which tightly lock water molecules into its crystal lattice. By employing a self-validating, multi-modal analytical workflow—combining pin-holed TGA/DSC, double-cycle DVS, and oven-coupled KF titration—researchers can accurately map the energy barriers and phase boundaries of this critical peptide building block. Understanding these parameters ensures batch-to-batch consistency and prevents unexpected phase transitions during pharmaceutical manufacturing and storage.

References

  • A rapid approach to the preliminary assessment of the physical stability of pharmaceutical hydrates - PubMed. nih.gov. 6

  • Pharmaceutical Hydrates Analysis | Encyclopedia MDPI. encyclopedia.pub. 3

  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC. nih.gov. 5

  • What are pharmaceutical hydrates and solvates? - Explainer video by Pharma Drama. pharmaexcipients.com. 4

  • 3-Cyclohexyl-D-alanine hydrate ≥99.0% (calc. based on dry substance, NT), ~1 mol/mol water - Sigma-Aldrich. sigmaaldrich.com. 2

  • 3-Cyclohexyl-D-alanine = 99.0 NT calc. based on dry substance, water 1mol/mol 58717-02-5 - Sigma-Aldrich. sigmaaldrich.com. 1

Sources

Protocols & Analytical Methods

Method

Application Note: Optimizing Solid-Phase Peptide Synthesis (SPPS) with 3-Cyclohexyl-D-alanine (D-Cha)

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, reagent selection, and self-validating protocols for sterically hindered unnatural amino acids.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, reagent selection, and self-validating protocols for sterically hindered unnatural amino acids.

Introduction & Mechanistic Rationale

In the development of peptide therapeutics, 3-Cyclohexyl-D-alanine (Fmoc-D-Cha-OH) is frequently incorporated to enhance metabolic stability and optimize binding affinity[1]. By replacing the planar aromatic ring of phenylalanine with a saturated, bulky cyclohexyl group, D-Cha increases the overall hydrophobicity of the peptide while conferring resistance to chymotrypsin-like proteases.

However, the incorporation of D-Cha presents a significant synthetic challenge: steric hindrance . The bulky cyclohexyl moiety restricts the conformational freedom of the activated ester during synthesis. This steric bulk shields the electrophilic carbonyl, significantly reducing the rate of nucleophilic attack (aminolysis) by the resin-bound peptide's N-terminus. If the causality of this slow kinetic rate is not addressed through proper reagent selection, it leads to incomplete couplings, deletion sequences, and irreversible side reactions.

Coupling Reagent Selection: Overcoming Steric Hindrance

When aminolysis is slow, the activated Fmoc-D-Cha-OH remains in solution for extended periods. If standard uronium salts like HBTU are used, the unreacted N-terminal amine of the peptide can attack the uronium reagent itself, leading to irreversible guanidinylation—effectively creating a "dead" truncated sequence[2].

To prevent this, the selection of highly efficient coupling reagents is critical:

  • HATU / HOAt System: HATU is highly preferred over HBTU for hindered amino acids. The 7-aza nitrogen on the HOAt leaving group acts as a local base, providing intramolecular (anchimeric) assistance that dramatically accelerates the aminolysis step[2].

  • DIC / Oxyma Pure System: This carbodiimide/oxime system is an excellent alternative that provides rapid coupling kinetics for sterically hindered amino acids while completely eliminating the risk of uronium-induced guanidinylation[3].

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids (e.g., D-Cha)

Coupling Reagent SystemReactive IntermediateAminolysis KineticsRisk of GuanidinylationAnchimeric AssistanceSuitability for D-Cha
HBTU / DIPEA OBt esterModerateHigh (if slow)NoLow
HATU / DIPEA OAt esterVery FastModerateYes (via 7-aza N)High
DIC / Oxyma Pure Oxyma esterFastNoneNoHigh

SPPS Workflow & Visualization

The following workflow illustrates the iterative SPPS cycle, emphasizing the critical self-validation checkpoints required when coupling hindered residues like D-Cha.

SPPS_D_Cha N1 Resin Swelling (DMF/DCM) N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 D-Cha Activation (HATU/DIPEA or DIC/Oxyma) N2->N3 N4 D-Cha Coupling (Extended Time/Double) N3->N4 N5 Kaiser Test (Validation) N4->N5 N5->N2 Complete (Next AA) N5->N4 Incomplete (Re-couple) N6 TFA Cleavage & Precipitation N5->N6 Final AA Complete

Figure 1: Iterative SPPS workflow highlighting the D-Cha coupling cycle and self-validation steps.

Validated Experimental Protocols

The following protocols are designed as a self-validating system . By integrating UV-Vis quantification and colorimetric assays directly into the workflow, you ensure that the steric challenges of D-Cha are fully overcome before proceeding to the next synthetic step.

(Scale: 0.1 mmol synthesis on Rink Amide or Wang Resin)

Step 1: Resin Preparation & Swelling
  • Weigh 0.1 mmol of the chosen resin into a fritted solid-phase reaction vessel.

  • Add 5 mL of a 1:1 (v/v) mixture of Dimethylformamide (DMF) and Dichloromethane (DCM).

  • Agitate gently for 30 minutes to fully swell the polymer matrix, maximizing the accessibility of the reactive sites. Drain the solvent.

Step 2: Fmoc Deprotection & UV Quantification (Self-Validation Checkpoint 1)

Causality: Before coupling a bulky amino acid, you must verify exactly how many reactive amine sites are available.

  • Add 5 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes, then drain.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Validation: Collect the deprotection effluent. Dilute 1:100 in DMF and measure the UV absorbance of the piperidine-dibenzofulvene adduct at 301 nm. Using the Beer-Lambert law ( ϵ=7800M−1cm−1 ), calculate the exact resin substitution.

  • Wash the resin thoroughly with DMF (5 × 5 mL).

Step 3: Fmoc-D-Cha-OH Coupling (Choose Method A or B)

Because D-Cha is a non-canonical, sterically hindered amino acid, standard 10-minute couplings are insufficient. Extended coupling times (30–60 minutes) and higher equivalent ratios are required[4].

Method A: HATU/DIPEA (Preferred for standard sequences)

  • Dissolve 0.5 mmol (5 eq) Fmoc-D-Cha-OH and 0.49 mmol (4.9 eq) HATU in 2.5 mL of DMF. Note: HATU is kept slightly sub-stoichiometric to the amino acid to prevent capping of the resin by unreacted uronium species.

  • Add 1.0 mmol (10 eq) N,N-Diisopropylethylamine (DIPEA). Stir for 1 minute to pre-activate the OAt ester.

  • Add the activated solution to the resin. Agitate for 60 minutes at room temperature[4]. Drain and wash with DMF (3 × 5 mL).

Method B: DIC/Oxyma Pure (Preferred for aggregation-prone sequences)

  • Dissolve 0.5 mmol (5 eq) Fmoc-D-Cha-OH and 0.5 mmol (5 eq) Oxyma Pure in 2.5 mL of DMF.

  • Add 0.5 mmol (5 eq) N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes to generate the active Oxyma ester.

  • Add the solution to the resin. Agitate for 60 minutes at room temperature[3]. Drain and wash with DMF (3 × 5 mL).

Step 4: Kaiser Test (Self-Validation Checkpoint 2)

Causality: You must empirically prove that the sluggish aminolysis of D-Cha has reached 100% completion.

  • Extract a few resin beads, wash them with ethanol, and transfer them to a glass tube.

  • Add 2 drops each of standard ninhydrin, phenol, and potassium cyanide (KCN) solutions. Heat at 100°C for 5 minutes.

  • Validation:

    • Yellow/Colorless beads: Coupling is complete. Proceed to the next cycle.

    • Blue beads: Free primary amines remain. Do not proceed. Perform a double coupling using 3 eq of Fmoc-D-Cha-OH and reagents for an additional 30 minutes.

Step 5: Cleavage and Post-Synthesis Handling

Causality: The incorporation of D-Cha significantly increases the lipophilicity of the final peptide. Standard cold ether precipitation often fails, yielding a sticky oil instead of a solid precipitate.

  • Wash the completed resin with DCM (5 × 5 mL) and dry under vacuum.

  • Add 5 mL of Cleavage Cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% H2O). Agitate for 2 hours.

  • Filter the cleavage solution into 40 mL of cold diethyl ether (-20°C).

  • Handling Lipophilic Peptides: If the peptide forms an oil, add cold hexane (1:1 ratio with ether) to force precipitation. Alternatively, centrifuge the oil/ether mixture at high speed (4000 rpm, 10 min), decant the ether, and immediately dissolve the lipophilic pellet in a high-organic solvent mixture (e.g., 50% Acetonitrile/Water) for lyophilization.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility PeptideChemistry.org URL:[Link]

  • In-solution enrichment identifies peptide inhibitors of protein–protein interactions National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Green Solvent Mixtures for Solid-Phase Peptide Synthesis Alma Mater Studiorum Università di Bologna URL:[Link]

Sources

Application

Application Notes and Protocols: 3-Cyclohexyl-D-alanine Hydrate in Peptide Drug Discovery

Executive Summary The incorporation of non-canonical (unnatural) amino acids is a cornerstone strategy in modern peptide drug discovery. 3-Cyclohexyl-D-alanine hydrate (also referred to as D-Cha-OH hydrate) is a highly v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-canonical (unnatural) amino acids is a cornerstone strategy in modern peptide drug discovery. 3-Cyclohexyl-D-alanine hydrate (also referred to as D-Cha-OH hydrate) is a highly versatile building block featuring a bulky, hydrophobic cyclohexyl ring that replaces the standard methyl side chain of alanine. As a Senior Application Scientist, I have observed that strategically substituting natural residues with D-Cha-OH fundamentally alters a peptide's pharmacological profile. This guide provides an in-depth mechanistic rationale, structured physicochemical data, and field-validated protocols for utilizing 3-Cyclohexyl-D-alanine hydrate in Solid-Phase Peptide Synthesis (SPPS) and subsequent G-Protein Coupled Receptor (GPCR) functional assays.

Mechanistic Rationale: The "Why" Behind D-Cha-OH

The decision to incorporate 3-Cyclohexyl-D-alanine into a peptide sequence is driven by three critical pharmacological objectives:

  • Proteolytic Resistance & Metabolic Stability: Endogenous proteases rapidly degrade natural L-peptides, severely limiting their in vivo half-life. By introducing a D-enantiomer coupled with a sterically demanding cyclohexyl group, the peptide backbone is shielded from enzymatic cleavage. This steric hindrance prevents the protease active site from successfully docking with the peptide bond [1].

  • Enhanced Receptor Binding Affinity: The cyclohexyl moiety is highly lipophilic. When targeting GPCRs (such as the Apelin receptor, APJ), this bulky hydrophobic side chain can anchor deeply into the receptor's hydrophobic binding pockets. This drives a thermodynamically favorable interaction, often increasing the binding affinity (lower Kd​ ) and functional potency (lower EC50​ ) of the ligand [1].

  • Bioanalytical Distinctiveness: The replacement of a polar methyl group with a non-polar cyclohexyl group alters the molecule's chromatographic retention behavior. In Hydrophilic Interaction Liquid Chromatography (HILIC), this distinct polarity shift allows for precise metabolic profiling and quantification of the peptide in human plasma during pharmacokinetic (PK) studies [2].

Physicochemical Properties & Quantitative Data

Understanding the physical parameters of 3-Cyclohexyl-D-alanine hydrate is essential for optimizing solvation and coupling conditions during synthesis.

PropertyValue / Description
Chemical Name 3-Cyclohexyl-D-alanine hydrate
CAS Number 213178-94-0 (Hydrate) / 58717-02-5 (Sigma)
Molecular Formula C9​H17​NO2​⋅xH2​O
Molecular Weight 171.24 g/mol (anhydrous basis)
Purity ≥98.0% (HPLC)
Appearance White to almost white powder/crystal
Solubility Soluble in DMF, NMP, and DMSO (critical for SPPS)
Optical Rotation [α]D20​ −11.0∘ to −13.0∘ ( C=1 , 1 mol/L HCl)

Data synthesized from authoritative chemical catalogs.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Workflow

Coupling sterically hindered unnatural amino acids requires optimized chemistry to prevent incomplete reactions (deletion sequences). The following protocol utilizes Fmoc-chemistry with HATU, a highly efficient uronium-based coupling reagent.

Scientific Causality & Self-Validation
  • Why HATU? The bulky cyclohexyl ring of D-Cha-OH creates significant steric clash. Standard carbodiimides (DIC) may fail to achieve quantitative coupling. HATU generates a highly reactive 7-aza-benzotriazole active ester that overcomes this energy barrier.

  • Self-Validating Step: A microcleavage followed by LC-MS is embedded in the protocol. This ensures the mass of the peptide is verified before proceeding to the next amino acid, preventing the costly accumulation of errors.

Step-by-Step Methodology
  • Resin Swelling: Weigh 0.1 mmol of Rink Amide resin into a reaction vessel. Swell the resin in 5 mL of Dichloromethane (DCM) for 15 minutes, followed by 5 mL of Dimethylformamide (DMF) for 15 minutes. Drain the solvent.

  • Fmoc Deprotection: Add 5 mL of 20% Piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF ( 5×3 mL) to remove residual Piperidine.

  • Amino Acid Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-D-Cha-OH and 0.38 mmol (3.8 eq) of HATU in 2 mL of DMF. Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to allow active ester formation.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.

  • Self-Validation (Microcleavage): Extract a few resin beads, wash with DCM, and treat with 100 μ L of TFA/TIPS/H2O (95:2.5:2.5) for 30 minutes. Evaporate, dissolve in Acetonitrile/Water, and analyze via LC-MS to confirm the addition of D-Cha-OH.

  • Washing & Capping: Wash the resin with DMF ( 3×3 mL). If LC-MS shows incomplete coupling, repeat step 5. Otherwise, cap unreacted amines using Acetic Anhydride/DIPEA in DMF for 10 minutes.

  • Global Cleavage: Once the full sequence is synthesized, treat the resin with a cleavage cocktail (95% TFA, 2.5% TIPS, 2.5% Water) for 2 hours.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge, decant the ether, and lyophilize the pellet.

SPPS_Workflow Resin 1. Resin Swelling (DMF/DCM) Deprotection 2. Fmoc Deprotection (20% Piperidine) Resin->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Coupling of D-Cha-OH (HATU/DIPEA) Wash1->Coupling Wash2 5. Washing & LC-MS Validation Coupling->Wash2 Wash2->Deprotection Repeat for next AA Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Precipitation 7. Ether Precipitation & Purification Cleavage->Precipitation

Fig 1. SPPS workflow for incorporating 3-Cyclohexyl-D-alanine into peptide sequences.

Protocol 2: In Vitro GPCR Activation Assay (cAMP TR-FRET)

Once the D-Cha-modified peptide is synthesized (e.g., an Apelin receptor agonist), its biological efficacy must be quantified. Since APJ is a Gi/o​ -coupled receptor, its activation inhibits Adenylyl Cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) [1].

Scientific Causality & Self-Validation
  • Why TR-FRET? Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates short-lived background autofluorescence from biological lysates, providing a superior signal-to-noise ratio.

  • Why IBMX and Forskolin? IBMX is a phosphodiesterase inhibitor; it prevents the degradation of cAMP, ensuring the assay measures true AC activity. Forskolin directly stimulates AC to produce a high baseline of cAMP. A successful Gi/o​ agonist will suppress this Forskolin-induced cAMP spike.

  • Self-Validating Controls: The assay must include a positive control (endogenous Apelin-13) to validate receptor functionality, and a vehicle control to establish baseline fluorescence.

Step-by-Step Methodology
  • Cell Preparation: Plate CHO-K1 cells stably expressing the target GPCR (e.g., APJ) in a 384-well microplate at a density of 5,000 cells/well in assay buffer (HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4).

  • Reagent Addition: Add 0.5 mM IBMX to the assay buffer to inhibit phosphodiesterase activity.

  • Ligand Stimulation: Prepare a serial dilution (10-point curve, from 10μM to 0.1nM ) of the D-Cha-modified peptide. Add the peptide to the cells along with 1μM Forskolin (to stimulate baseline cAMP production).

  • Incubation: Incubate the microplate at room temperature for 30 minutes to allow for receptor binding and Gi/o​ protein-mediated inhibition of Adenylyl Cyclase.

  • Lysis and Detection: Add the TR-FRET cAMP detection reagents (typically a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP tracer) according to the manufacturer's protocol.

  • Incubation: Incubate for 1 hour at room temperature in the dark.

  • Data Acquisition: Read the plate using a TR-FRET compatible microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the 665/620 nm emission ratio. Plot the signal ratio against the log of the peptide concentration to determine the IC50​ (functional potency).

GPCR_Assay Ligand D-Cha-Modified Peptide GPCR Target GPCR (e.g., APJ) Ligand->GPCR High Affinity Binding G_protein Gi/o Protein Activation GPCR->G_protein Signal Transduction AC Adenylyl Cyclase Inhibition G_protein->AC Inhibits cAMP Decreased cAMP Production AC->cAMP Reduces TR_FRET TR-FRET Readout cAMP->TR_FRET Quantification

Fig 2. GPCR signaling pathway and cAMP TR-FRET assay logic for D-Cha-modified ligands.

References

  • MDPI - Molecules (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Available at:[Link]

Sources

Method

Application Note: Strategies for the Crystallization of 3-Cyclohexyl-D-alanine Hydrate

Abstract & Introduction 3-Cyclohexyl-D-alanine (D-Cha), a non-proteinogenic amino acid, is a critical building block in modern medicinal chemistry and drug development. Its unique cyclohexyl side chain, replacing the phe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

3-Cyclohexyl-D-alanine (D-Cha), a non-proteinogenic amino acid, is a critical building block in modern medicinal chemistry and drug development. Its unique cyclohexyl side chain, replacing the phenyl group of phenylalanine, imparts enhanced lipophilicity and metabolic stability to synthetic peptides and peptidomimetics.[1] This modification is frequently leveraged to improve the pharmacokinetic profiles of novel therapeutics.[2][3]

The final purification step for 3-Cyclohexyl-D-alanine, typically following chemical synthesis, is crystallization.[4] This process is paramount for isolating the compound in a highly pure, stable, and handleable crystalline form. For pharmaceutical applications, controlling the crystalline state—specifically the formation of the desired hydrate—is essential for ensuring consistent physicochemical properties such as solubility, dissolution rate, and bulk density. 3-Cyclohexyl-D-alanine is known to crystallize as a monohydrate (~1 mole of water per mole of amino acid), and achieving this form consistently is a key process goal.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective crystallization of 3-Cyclohexyl-D-alanine hydrate. It moves beyond simple procedural lists to explain the underlying principles of each technique, offering detailed, step-by-step protocols and field-proven insights to enable robust and reproducible crystallization outcomes. The methodologies covered include cooling crystallization, anti-solvent crystallization, and slow evaporation, providing a versatile toolkit for various scales and research objectives.

Physicochemical Properties of 3-Cyclohexyl-D-alanine

A foundational understanding of the material's properties is crucial for designing an effective crystallization process. The key properties of 3-Cyclohexyl-D-alanine are summarized below.

PropertyValueReference(s)
IUPAC Name (2R)-2-amino-3-cyclohexylpropanoic acid[6]
Synonyms D-Cyclohexylalanine, D-Cha[2]
Molecular Formula C₉H₁₇NO₂ (anhydrous)[1]
Molecular Weight 171.24 g/mol (anhydrous basis)[1][5]
CAS Number 58717-02-5 (hydrate)[5]
Appearance White to off-white crystalline powder[1]
Solubility Reported as soluble in water[1]
Hydration State Typically crystallizes as a monohydrate[5]

Core Principles of Crystallization

Crystallization is a phase-change process where a solute transitions from a liquid solution to a solid crystalline state. The entire process is driven by achieving a state of supersaturation , where the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature. The primary methods to induce supersaturation for amino acids are:

  • Cooling: Applicable when the solute's solubility significantly increases with temperature. By cooling a saturated solution, the solubility drops, creating the supersaturated state necessary for nucleation and crystal growth.

  • Anti-Solvent Addition: Involves adding a miscible "anti-solvent" in which the solute has very low solubility. This reduces the overall solvating power of the solvent system, forcing the solute to crystallize.

  • Solvent Evaporation: Increases the solute concentration by slowly removing the solvent, eventually surpassing the solubility limit. This method is particularly useful for generating high-quality crystals on a small scale.[7]

  • Neutralization (pH Shift): As amphoteric molecules, the solubility of amino acids is highly dependent on pH, typically being lowest at their isoelectric point. Adjusting the pH of an acidic or basic solution of the amino acid towards its isoelectric point can effectively induce crystallization.[4][8]

For 3-Cyclohexyl-D-alanine hydrate, controlling the water activity within the solvent system is also critical to ensure the formation of the desired hydrate form rather than an anhydrous polymorph.[9]

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems, with explanations for each critical step. They assume the starting material is crude 3-Cyclohexyl-D-alanine post-synthesis, containing residual impurities.

Protocol 1: Controlled Cooling Crystallization

This is the preferred method for bulk purification due to its scalability and control, leveraging the temperature-dependent solubility of the amino acid in an aqueous system.

A Dissolve Crude D-Cha in Minimum Hot Water (75°C) B Hot Filtration (Remove Insolubles) A->B Optional but recommended C Controlled Cooling (e.g., 10-20°C/hour) B->C D Hold at Final Temp (0-5°C) (Maturation/Aging) C->D 2-4 hours E Vacuum Filtration (Büchner Funnel) D->E F Wash with Cold Deionized Water E->F G Dry Under Vacuum (35-40°C) F->G

Caption: Workflow for purification via controlled cooling crystallization.

  • Dissolution: In a jacketed glass reactor equipped with an overhead stirrer, charge the crude 3-Cyclohexyl-D-alanine hydrate. Add deionized water portion-wise while stirring and heating the vessel to 70-80°C. Add only enough water to achieve complete dissolution.

    • Expertise & Experience: Using the minimum amount of hot solvent is critical. Excess solvent will lower the final yield, while insufficient solvent will result in premature crystallization during the subsequent filtration step.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter (e.g., a Büchner funnel with filter paper or a filter press for larger scales) to clarify the solution. This must be done quickly to prevent the product from crystallizing on the filter.

  • Controlled Cooling: Set the reactor's cooling program to a slow, linear rate, typically 10-20°C per hour.

    • Trustworthiness: A slow cooling rate promotes the growth of larger, more uniform crystals with higher purity, as impurities are excluded from the growing crystal lattice more effectively than during rapid precipitation.

  • Seeding (Optional): Once the solution is slightly supersaturated (typically after cooling by 5-10°C), a small quantity of pure 3-Cyclohexyl-D-alanine hydrate seed crystals can be added. This step helps control nucleation, leading to a more consistent final particle size distribution.

  • Maturation: Once the target temperature (e.g., 0-5°C) is reached, hold the resulting crystal slurry under gentle agitation for a minimum of 2-4 hours.

    • Expertise & Experience: This "aging" or maturation step allows the system to reach equilibrium, maximizing yield and often leading to crystal perfection over time.

  • Isolation & Washing: Isolate the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold deionized water to displace the impure mother liquor without significantly dissolving the product.

  • Drying: Dry the crystalline product in a vacuum oven at a moderate temperature (35-40°C) until a constant weight is achieved. Avoid excessive temperatures that could risk dehydrating the hydrate.

Protocol 2: Anti-Solvent Crystallization

This technique is highly effective when the compound is very soluble even at low temperatures or when a non-aqueous system is desired.

A Dissolve D-Cha Hydrate in Good Solvent (e.g., Water) B Slowly Add Anti-Solvent (e.g., Isopropanol) with High-Shear Mixing A->B C Observe for Nucleation (Cloud Point) B->C D Continue Addition & Age Slurry for 1-2 hours C->D E Vacuum Filtration D->E F Wash with Solvent/Anti-Solvent Mixture E->F G Dry Under Vacuum (35-40°C) F->G

Caption: Workflow for purification via anti-solvent crystallization.

  • Solvent/Anti-Solvent Selection: Identify a solvent in which D-Cha is readily soluble (e.g., water) and a miscible anti-solvent in which it is poorly soluble (e.g., isopropanol, ethanol, or acetone).

  • Dissolution: At room temperature, dissolve the crude 3-Cyclohexyl-D-alanine hydrate in a minimal volume of the chosen "good" solvent.

  • Anti-Solvent Addition: With vigorous stirring, add the anti-solvent to the solution via a syringe pump or addition funnel at a slow, controlled rate.

    • Trustworthiness: The rate of addition directly impacts the level of supersaturation. A slow rate allows for controlled crystal growth, whereas a rapid addition will cause rapid precipitation, trapping impurities and resulting in a fine, difficult-to-filter powder.

  • Maturation: After the addition is complete, allow the slurry to stir for 1-2 hours to ensure crystallization is complete.

  • Isolation & Washing: Isolate the crystals by vacuum filtration. Wash the cake with a mixture of the solvent and anti-solvent (in the final volumetric ratio) to remove the mother liquor. A final wash with pure anti-solvent can aid in drying.

  • Drying: Dry the product in a vacuum oven at 35-40°C.

Protocol 3: Slow Evaporation for Analytical Samples

This method is not suitable for bulk purification but is unparalleled for obtaining high-quality single crystals for structural analysis (e.g., X-ray crystallography).

A Prepare a Clear, Slightly Sub-Saturated Solution at Room Temperature B Filter Solution (0.2 μm) into a Clean Vial A->B C Cover Vial with Perforated Film (e.g., Parafilm with pinholes) B->C D Store in a Vibration-Free Environment C->D E Monitor for Crystal Growth (Days to Weeks) D->E F Harvest Crystals Carefully E->F

Caption: Logical steps for obtaining single crystals via slow evaporation.

  • Solution Preparation: Prepare a clear, filtered (0.2 μm syringe filter) solution of D-Cha hydrate in a suitable solvent (e.g., water or a water/ethanol mixture). The solution should be just below saturation.

  • Setup: Transfer the solution to a clean glass vial or beaker. Cover the opening with a material that allows for very slow solvent egress, such as Parafilm punctured with a few small holes from a needle.

  • Incubation: Place the vial in a location with a stable temperature and minimal vibrations.

  • Growth & Harvesting: Over several days to weeks, as the solvent evaporates, the concentration will slowly increase, leading to the formation of well-ordered single crystals. Once crystals of sufficient size have formed, they can be carefully harvested from the mother liquor.

Summary of Techniques & Best Practices

The choice of crystallization method depends on the desired outcome, scale, and available equipment.

TechniquePrimary Use CaseControl over Crystal SizeScalability
Cooling Crystallization Bulk purification, yield maximizationGood to ExcellentExcellent
Anti-Solvent Crystallization Heat-sensitive materials, high solubility compoundsFair to GoodGood
Slow Evaporation Analytical single crystals (XRC)Excellent (forms large crystals)Poor

Best Practices:

  • Purity of Input: The success of any crystallization is heavily dependent on the purity of the crude material. Pre-purification steps like filtration are crucial.[4]

  • Solvent Selection: Always use high-purity solvents.

  • Control is Key: Whether it is the cooling rate or the anti-solvent addition rate, slow and controlled processes yield superior results.

  • Characterization: Always characterize the final product to confirm identity, purity (HPLC), crystalline form (XRPD), and hydration state (TGA, KF).

References

  • G.L. Zulli, et al. (2007). Development of Amino Acid Crystallization Processes: l-Glutamic Acid.
  • J.H. ter Horst, et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository.
  • H. Yamada, et al. (1992). Method for crystallization of amino acids.
  • BenchChem. (2025). N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide. Benchchem.
  • GEA.
  • Chem-Impex. Chlorhydrate de β-cyclohexyl-D-alanine. Chem-Impex.
  • Sigma-Aldrich. 3-Cyclohexyl- D -alanine = 99.0 NT calc.
  • Chem-Impex. Fmoc-β-cyclohexyl-D-alanine. Chem-Impex.
  • PubChem. 3-Cyclohexyl-L-alanine.
  • Wang, J., et al. (2020).
  • H. Schutt, et al. (1990). Preparation of D- or L-alanine or high enantiomeric purity.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization during 3-Cyclohexyl-D-alanine peptide coupling

Welcome to the Technical Support Center for advanced solid-phase peptide synthesis (SPPS). Incorporating bulky, unnatural amino acids like 3-Cyclohexyl-D-alanine (D-Cha) introduces significant steric hindrance into the p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced solid-phase peptide synthesis (SPPS). Incorporating bulky, unnatural amino acids like 3-Cyclohexyl-D-alanine (D-Cha) introduces significant steric hindrance into the peptide backbone. This structural bulk drastically reduces coupling rates and exponentially increases the risk of epimerization (racemization) during activation.

This guide is designed for researchers and drug development professionals. It provides field-proven, mechanistically grounded troubleshooting strategies to ensure absolute stereochemical integrity during D-Cha coupling.

Mechanistic Pathway: Activation vs. Racemization

To troubleshoot racemization, we must first understand the competing kinetic pathways during the activation of bulky amino acids. The diagram below illustrates how steric hindrance drives oxazolone formation, and how optimized reagents bypass this failure mode.

G A Fmoc-D-Cha-OH + Coupling Reagent B Activated Intermediate (e.g., O-acylisourea) A->B Activation C Slow Aminolysis (Steric Hindrance) B->C Standard Reagents (DIC alone) F Fast Aminolysis (e.g., Oxyma Active Ester) B->F Optimized Reagents (DIC/Oxyma) D Oxazolone Formation & Base Deprotonation C->D E Racemized Peptide (D/L Epimers) D->E Ring Opening G Stereopure Peptide (Retention of D-config) F->G Amide Bond Formation

Mechanistic pathway of D-Cha racemization versus stereoselective peptide coupling.

Troubleshooting Guide & FAQs

Q: Why does 3-Cyclohexyl-D-alanine (D-Cha) racemize more readily than standard amino acids? A: The bulky cyclohexyl side chain creates severe steric hindrance around the electrophilic carbonyl carbon. During activation, this hindrance significantly reduces the rate of aminolysis (the nucleophilic attack by the resin-bound peptide). Because the activated intermediate sits unreacted for a prolonged period, it undergoes an intramolecular side reaction where the urethane carbonyl oxygen of the Fmoc group attacks the activated carboxylate, forming a 5-membered oxazolone (azlactone) ring[1]. The alpha-proton of this oxazolone is highly acidic. Even weak bases in the reaction mixture can abstract this proton, leading to enolization and subsequent racemization upon ring opening[1].

Q: Which coupling reagent system provides the best balance of high efficiency and low racemization for D-Cha? A: The DIC / Oxyma Pure system is currently the gold standard for bulky amino acids. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a superior nucleophile during the activation step, rapidly displacing the racemization-prone O-acylisourea intermediate to form a highly reactive Oxyma active ester[2]. This ester accelerates amide bond formation, effectively outcompeting the slow oxazolone formation pathway[2][3].

Q: If I must use a base-driven uronium coupling reagent like HATU, how should I adjust my protocol? A: Standard HATU protocols use N,N-Diisopropylethylamine (DIEA), but its strong basicity (pKa ~10.5) promotes rapid alpha-deprotonation of the bulky activated D-Cha. To prevent this, replace DIEA with 2,4,6-collidine (TMP) [4]. Collidine is sterically hindered and significantly less basic (pKa ~7.4), allowing it to neutralize acidic byproducts and drive the HATU coupling mechanism without triggering base-catalyzed enolization[4].

Q: Should I use Microwave-Assisted SPPS (MW-SPPS) to force the coupling of D-Cha? A: Proceed with extreme caution. While microwave energy provides the thermodynamic push needed to overcome steric barriers, elevated temperatures exponentially increase the rate of alpha-proton abstraction. If MW-SPPS is necessary due to sequence aggregation, limit the coupling temperature to 50°C (down from the standard 75°C–90°C) and strictly utilize the DIC/Oxyma system to buffer the reaction.

Quantitative Data: Coupling Condition Matrix

The following table summarizes the causal relationship between reagent selection, reaction kinetics, and the resulting epimerization risk when coupling highly hindered amino acids like D-Cha.

Coupling Reagent SystemBase AdditiveTemperatureRelative Coupling RateEpimerization Risk
DIC aloneNone25°CVery SlowHigh (>15%)
DIC / HOBtDIEA (2 eq)25°CModerateModerate (5–10%)
HATUDIEA (2 eq)25°CFastLow-Moderate (2–5%)
HATU2,4,6-Collidine (TMP)25°CFastVery Low (<2%)
DIC / Oxyma Pure None 25°C Very Fast Minimal (<1%)
DIC / Oxyma PureNoneMicrowave (75°C)Extremely FastModerate (3–8%)

Experimental Methodology: Self-Validating DIC/Oxyma Coupling

This protocol is designed as a self-validating system. It utilizes a controlled pre-activation step to ensure the active ester is fully formed before introduction to the nucleophile, while utilizing chemical checkpoints (Kaiser tests) to prevent unnecessary prolonged exposure to basic conditions.

Objective: Achieve >99% coupling efficiency of Fmoc-D-Cha-OH while maintaining <1% D-to-L epimerization. Materials: Fmoc-D-Cha-OH (3 eq), N,N'-Diisopropylcarbodiimide [DIC] (3 eq), Oxyma Pure (3 eq), DMF (peptide synthesis grade).

Step 1: Resin Preparation & Swelling

  • Suspend the peptide-resin in DMF (10 mL/g) for 30 minutes. Causality: Maximum polymer matrix expansion is critical to facilitate mass transfer for bulky amino acids.

  • Perform standard Fmoc deprotection (e.g., 20% piperidine in DMF) and wash thoroughly (5 × 1 min with DMF).

  • Validation Gate: Perform a Kaiser test. A dark blue resin bead confirms the presence of free primary amines.

Step 2: Pre-Activation (Critical Step)

  • In a separate vial, dissolve 3 equivalents of Fmoc-D-Cha-OH and 3 equivalents of Oxyma Pure in a minimal volume of DMF (just enough to achieve complete dissolution)[3].

  • Add 3 equivalents of DIC to the solution[3].

  • Causality: Allow the mixture to pre-activate for exactly 3 to 5 minutes at room temperature. This brief window is sufficient to convert the transient O-acylisourea into the stable Oxyma active ester, preventing N-acylurea rearrangement without risking premature degradation.

Step 3: Coupling Reaction

  • Transfer the pre-activated solution directly to the resin bed.

  • Agitate gently under an inert atmosphere for 1 to 2 hours at room temperature[3].

  • Causality: Do not add any external base (like DIEA) during this step. The slight acidity of the Oxyma Pure system acts as a buffer, suppressing the deprotonation of the alpha-carbon.

Step 4: Validation & Double Coupling

  • Drain the reaction vessel and wash the resin with DMF (5 × 1 min).

  • Validation Gate: Perform a Kaiser test. A yellow/colorless result indicates complete coupling.

  • If the test is slightly blue (indicating incomplete coupling due to severe sequence-specific steric hindrance), perform a secondary coupling using HATU (3 eq) and 2,4,6-collidine (3 eq) for 45 minutes. Never use DIEA for the secondary coupling of D-Cha.

References

  • Source: peptidechemistry.
  • Source: peptide.
  • Route to optically pure peptides clarified Source: ACS Publications URL
  • Fmoc Solid Phase Peptide Synthesis Source: ChemPep URL

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-D-Cyclohexylalanine (Fmoc-D-Cha-OH) in SPPS

Welcome to the technical support guide for Solid-Phase Peptide Synthesis (SPPS). This document is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Solid-Phase Peptide Synthesis (SPPS). This document is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically demanding amino acids, specifically focusing on Fmoc-3-Cyclohexyl-D-alanine (Fmoc-D-Cha-OH). Here, we provide in-depth, field-proven insights and actionable protocols to diagnose and resolve incomplete coupling issues, ensuring the successful synthesis of your target peptide.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-D-Cyclohexylalanine (Fmoc-D-Cha-OH) considered a "difficult" amino acid to couple in SPPS?

Fmoc-D-Cha-OH is classified as a difficult or sterically hindered amino acid due to its bulky β-branched cyclohexyl side chain. This large, non-polar group physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This steric hindrance slows down the rate of acylation, often leading to incomplete reactions under standard coupling conditions that are sufficient for less bulky amino acids like Alanine or Glycine.[1][2]

Q2: My Kaiser test is negative, but I still suspect incomplete coupling. Is this possible?

Yes, this is a known phenomenon in SPPS and can be misleading. A "false negative" Kaiser test can occur under conditions of severe on-resin peptide aggregation. As the peptide chain elongates, it can fold into secondary structures (like β-sheets) or collapse onto itself, physically trapping the unreacted N-terminal amines within the resin matrix.[3][4] These buried amines are inaccessible to the large ninhydrin molecules used in the test, resulting in a negative (yellow bead) result even though coupling is incomplete.[5] If you are synthesizing a long or hydrophobic sequence, it is prudent to rely on a more definitive analytical method, such as a test cleavage followed by LC-MS analysis, to confirm coupling efficiency.[6]

Q3: What are the immediate signs of an incomplete coupling reaction with Fmoc-D-Cha-OH?

The most direct indicator is a positive colorimetric test (e.g., Kaiser test) after the coupling step. A deep blue or purple color on the resin beads signifies the presence of unreacted primary amines.[6][7] Another sign can be the physical appearance of the resin; severe aggregation, which often accompanies difficult couplings, may cause the resin beads to shrink or clump together, failing to swell properly in the solvent.[3][8] Ultimately, the definitive sign is the detection of a deletion sequence (the target peptide mass minus the mass of D-Cyclohexylalanine) in the final crude product by mass spectrometry.[9]

Section 2: In-Depth Troubleshooting Guide

When faced with an incomplete coupling of Fmoc-D-Cha-OH, a systematic approach is required. The following guide provides a logical workflow from initial diagnosis to resolution.

G cluster_0 Initial Diagnosis cluster_1 Troubleshooting Strategies start Incomplete Coupling Suspected (e.g., after Fmoc-D-Cha-OH step) kaiser Perform Kaiser Test start->kaiser kaiser_pos Positive Result (Blue Beads) kaiser->kaiser_pos Indicates Free Amines kaiser_neg Negative Result (Yellow Beads) OR Ambiguous Result kaiser->kaiser_neg Proceed with caution (Potential False Negative) re_couple Strategy 1: Re-couple (Double Coupling) kaiser_pos->re_couple test_cleavage Perform Test Cleavage & LC-MS kaiser_neg->test_cleavage ms_ok Target Mass Correct (Coupling Successful) test_cleavage->ms_ok Confirm ms_fail Deletion Sequence Detected (Coupling Failed) test_cleavage->ms_fail Confirm ms_fail->re_couple change_reagents Strategy 2: Change Coupling Reagents (e.g., Switch to HATU) re_couple->change_reagents If still fails change_conditions Strategy 3: Modify Conditions (Temp, Solvent) change_reagents->change_conditions If still fails capping Strategy 4: Cap Unreacted Amines (Salvage Synthesis) change_conditions->capping As last resort

Caption: Troubleshooting workflow for incomplete coupling.

Problem: Incomplete Coupling Detected by Monitoring

If a positive Kaiser test or LC-MS analysis confirms the coupling of Fmoc-D-Cha-OH has failed, implement the following strategies sequentially.

Before resorting to more expensive reagents, optimizing the standard protocol is often effective.

  • Strategy A: Double Coupling: This is the most common first step. Simply repeat the coupling step with a fresh solution of activated amino acid. The second coupling provides another opportunity for the reaction to go to completion. Always perform a wash step before starting the second coupling to remove byproducts from the first attempt.

  • Strategy B: Extend Coupling Time: For sterically hindered residues, standard coupling times (e.g., 1-2 hours) may be insufficient. Extend the reaction time to 4 hours or even overnight. However, be aware that prolonged exposure to the basic coupling environment can increase the risk of side reactions like racemization.

  • Strategy C: Increase Reagent Equivalents: Increasing the concentration of reactants can drive the reaction forward. If you typically use 3 equivalents of amino acid and coupling reagent, increase this to 4 or 5 equivalents.

StrategyFmoc-D-Cha-OH (eq.)Coupling Reagent (eq.)Base (eq.)Recommended Time
Standard Coupling 3361-2 hours
Optimized Coupling 4-54-58-102-4 hours

Table 1: Recommended Reagent Equivalents for Standard vs. Optimized Coupling.

If protocol optimization fails, the activation chemistry itself may be the limiting factor. Uronium/aminium salt-based reagents like HATU are generally more effective for hindered couplings than carbodiimide-based methods (e.g., DCC/HOBt).[10][11]

Why HATU is Superior for Hindered Couplings: HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) reacts with the Fmoc-amino acid to form a highly reactive OAt-active ester. The 7-azabenzotriazole (HOAt) leaving group is more reactive than the HOBt found in older reagents like HBTU. This enhanced reactivity is attributed to the "7-aza effect," where the pyridine nitrogen provides anchimeric assistance, accelerating the aminolysis step and improving coupling efficiency, especially for sterically demanding residues.[12][13]

G AA Fmoc-D-Cha-COOH ActiveEster Highly Reactive OAt-Active Ester AA->ActiveEster Activation HATU HATU + Base (e.g., DIPEA) HATU->ActiveEster PeptideBond Fmoc-D-Cha-HN-Peptide-Resin (New Peptide Bond) ActiveEster->PeptideBond Aminolysis (Coupling) PeptideResin H₂N-Peptide-Resin PeptideResin->PeptideBond Byproduct HOAt + Tetramethylurea PeptideBond->Byproduct Release

Caption: Activation mechanism of HATU with an amino acid.

The physical environment of the synthesis can dramatically impact success, particularly by mitigating on-resin aggregation.

  • Solvent Choice: While N,N-Dimethylformamide (DMF) is standard, N-Methyl-2-pyrrolidone (NMP) is a more polar, better solvating agent that can improve coupling yields.[14] For severe aggregation, using a solvent mixture containing up to 25% Dimethyl sulfoxide (DMSO) can be highly effective at disrupting secondary structures.[3]

  • Elevated Temperature (Microwave SPPS): Performing the coupling at elevated temperatures significantly increases reaction kinetics. Microwave-assisted peptide synthesizers (MAPS) can complete difficult couplings in minutes that might take hours at room temperature.[15][16] Temperatures between 60°C and 86°C are commonly used, but must be carefully controlled to avoid racemization of sensitive amino acids.[15][17]

Problem: Deletion Sequence Confirmed by Mass Spectrometry

If post-synthesis analysis reveals a significant amount of the [M - Cha] deletion sequence, this confirms a systemic failure at the D-Cyclohexylalanine coupling step.

  • Salvage Strategy: Acetylation Capping: If an incomplete coupling is detected mid-synthesis, the unreacted amines can be permanently blocked, or "capped," by acetylation. This prevents them from reacting in subsequent cycles, which would otherwise generate deletion peptides. While this sacrifices the yield of the full-length peptide from those capped chains, it simplifies the final purification by preventing the accumulation of hard-to-remove impurities.[7][18] A common capping solution is a mixture of acetic anhydride and a base like pyridine or DIPEA in DMF.[19][20]

  • Preventative Measures for Future Syntheses: When planning a synthesis known to contain Fmoc-D-Cha-OH or other difficult residues, it is best to be proactive.

    • Use a Low-Loading Resin: Start with a resin that has a lower substitution level (e.g., 0.1-0.3 mmol/g). This increases the distance between growing peptide chains, reducing intermolecular aggregation.[8]

    • Incorporate Structure-Disrupting Elements: If the sequence allows, strategically inserting pseudoproline dipeptides or Dmb/Hmb backbone-protecting groups can disrupt the formation of secondary structures that lead to aggregation.[4]

    • Default to a Stronger Coupling Reagent: For sequences containing Fmoc-D-Cha-OH, use HATU, HCTU, or COMU as the default coupling reagent rather than starting with less potent activators.[10][21][22]

Section 3: Key Experimental Protocols

Protocol 1: The Kaiser (Ninhydrin) Test

This is a qualitative colorimetric test to detect free primary amines.[1][6]

  • Sample Collection: Carefully remove a small sample of resin beads (approx. 5-10 mg) after the coupling and washing steps and place them in a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions:

    • Solution A: 5 g Ninhydrin in 100 mL Ethanol.

    • Solution B: 80 g Phenol in 20 mL Ethanol.

    • Solution C: 2 mL of 0.001 M KCN (aqueous) diluted to 100 mL with Pyridine.

  • Incubation: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): Intense blue or purple color on the beads and/or in the solution.

    • Negative Result (Complete Coupling): Beads and solution remain yellow or colorless.

Note: This test is unreliable for N-terminal proline, which gives a reddish-brown color.[5][18]

Protocol 2: Test Cleavage and HPLC/MS Analysis

This protocol allows for the analysis of the peptide while it is still attached to the resin.[6]

  • Sample Collection: After the coupling of interest, wash the resin thoroughly and dry a small sample (approx. 10-20 mg) under vacuum.

  • Cleavage: Place the dried resin in a microcentrifuge tube. Add 200 µL of a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water).

  • Incubation: Allow the cleavage reaction to proceed at room temperature for 1-2 hours with occasional vortexing.

  • Work-up: Filter the cleavage mixture away from the resin beads into a new tube. Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and allow the pellet to air dry.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) and analyze by LC-MS to check for the expected mass of the full-length peptide and the potential presence of deletion sequences.

Protocol 3: Acetylation Capping Protocol

Use this protocol to block unreacted amines after a failed coupling attempt.[7][18]

  • Resin Preparation: After the incomplete coupling step, wash the resin thoroughly with DMF (3x) to remove all residual reagents.

  • Prepare Capping Solution: Prepare a fresh capping solution. A common mixture is Acetic Anhydride / Pyridine / DMF (e.g., 1:1:3 v/v/v). Use a significant excess relative to the resin loading (e.g., 50 equivalents of acetic anhydride).[7]

  • Capping Reaction: Add the capping solution to the resin and agitate at room temperature for 30 minutes.

  • Wash: Drain the capping solution and wash the resin thoroughly with DMF (3-5x).

  • Confirmation: Perform a Kaiser test. A negative result confirms that all free amines have been successfully capped. If the test is still positive, repeat the capping procedure.[18]

References

  • Benchchem Technical Support Center. (n.d.). Capping Unreacted Sites in Solid-Phase Peptide Synthesis.
  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ACS Publications.
  • Yoshiya, T., et al. (2013). Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Organic & Biomolecular Chemistry (RSC Publishing).
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Yoshiya, T., et al. (2013). Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Organic & Biomolecular Chemistry, 11(11), 1836-1842. DOI:10.1039/C3OB00030C.
  • Benchchem. (n.d.). A comparative analysis of aggregation-disrupting reagents in SPPS.
  • Hojo, K., et al. (n.d.). Aqueous Microwave-Assisted Solid-Phase Peptide Synthesis Using Fmoc Strategy. III. Racemization Studies and Water. Minerva Access.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • ResearchGate. (n.d.). Aqueous Microwave-Assisted Solid-Phase Peptide Synthesis Using Fmoc Strategy: In-Water Synthesis of "Difficult Sequences".
  • PubMed. (2004). Just add water: a new fluorous capping reagent for facile purification of peptides synthesized on the solid phase.
  • Chabra, A. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • Benchchem. (n.d.). Troubleshooting low yield in solid-phase peptide synthesis.
  • Benchchem. (n.d.). HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis.
  • Benchchem. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • SYNFORM. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis.
  • PubMed. (n.d.). Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess?.
  • YouTube. (2022). Peptide Hand Synthesis Part 6: Capping.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS.
  • MDPI. (n.d.). Progress in the Synthesis of Peptides with "Difficult Sequences".
  • Reddit. (2018). Solid Phase Synthesis-- What are the major problems in the lab?.
  • Benchchem. (n.d.). Optimizing Peptide Coupling Reactions with COMU: A Guide to Concentration and Protocols.
  • ACS Publications. (2023). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test.
  • Wordpress. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1206 - HCTU.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • PNAS. (2026). Proximity-driven acceleration of challenging solid-phase peptide couplings.
  • Benchchem. (n.d.). A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis.
  • ResearchGate. (n.d.). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation.
  • CEM Corporation. (n.d.). Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS).
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • Benchchem. (n.d.). Application Notes and Protocols for the Coupling of Boc-Cyclohexyl-D-Ala-OH.
  • ACS Sustainable Chemistry & Engineering. (2025). Avoiding the Hidden Costs of Peptide Synthesis: THIQ in DMI as an Alternative Fmoc-Deprotection Reagent.
  • Novabiochem. (n.d.). NEW Derivatives for Fmoc SPPS.
  • PMC. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.

Sources

Troubleshooting

Ideal storage conditions to prevent degradation of 3-Cyclohexyl-D-alanine hydrate

Welcome to the Technical Support Center for 3-Cyclohexyl-D-alanine hydrate (also known as D-Cha-OH hydrate). As an unnatural D-amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS) and drug discov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Cyclohexyl-D-alanine hydrate (also known as D-Cha-OH hydrate). As an unnatural D-amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS) and drug discovery, maintaining its structural and stereochemical integrity is paramount[1].

Because this compound is a hydrate, its storage requirements differ significantly from anhydrous amino acids. This guide provides field-proven troubleshooting insights, self-validating protocols, and the mechanistic causality behind our storage recommendations to ensure your peptide couplings remain highly efficient and stereopure.

Part 1: Troubleshooting Guides & FAQs

Q1: My peptide coupling yields have suddenly dropped, but my SPPS protocol remains unchanged. Could the storage of my D-Cha-OH hydrate be the issue? Answer: Yes. The most common cause of unexplained yield drops when using this specific compound is an altered hydration state. 3-Cyclohexyl-D-alanine hydrate typically contains ~1 mol/mol of water[2]. If the compound is stored in a high-vacuum desiccator over aggressive drying agents (like P2O5 or Drierite) or exposed to temperatures exceeding 25 °C for prolonged periods, it can undergo partial or complete dehydration.

  • The Causality: When the compound loses its water of hydration, its effective molecular weight decreases. If you calculate your molar equivalents based on the hydrate's molecular weight (189.25 g/mol ) but are actually weighing the anhydrous form (171.24 g/mol ), you will inadvertently alter the stoichiometry of your coupling reaction, leading to incomplete reactions and truncated peptide sequences.

Q2: I am detecting L-enantiomer impurities in my final peptide cleavage. Did the D-Cha-OH racemize during storage? Answer: It is possible, though racemization typically requires a catalyst. Unnatural amino acids can be prone to racemization (epimerization) if exposed to environmental extremes[3].

  • The Causality: Racemization of D-amino acids occurs via the abstraction of the α -proton, leading to a planar enolate intermediate. While this usually happens during aggressive carboxyl activation in SPPS, storing the powder in an environment with fluctuating high temperatures or trace basic chemical vapors can provide the activation energy required for slow, solid-state degradation. Storing the compound strictly at 4 °C suppresses the thermal activation of this degradation pathway[4].

Q3: The powder in my vial has formed hard, sticky clumps. Is it still usable? Answer: We do not recommend using clumped material for high-purity syntheses. Clumping is a definitive indicator of moisture condensation.

  • The Causality: This occurs when a vial is removed from 4 °C cold storage and opened immediately in a humid laboratory environment. Ambient moisture rapidly condenses on the cold powder. This excess water not only causes clumping but will actively quench your coupling reagents (e.g., HATU, DIC) during SPPS, drastically reducing coupling efficiency.

Part 2: Quantitative Storage Data & Tolerances

To prevent the degradation pathways outlined above, adhere to the quantitative storage parameters summarized in the table below.

ParameterIdeal RangeCritical Threshold / Action LimitConsequence of Violation
Temperature 2 °C to 8 °C (Target: 4 °C)[4]> 25 °C for > 48 hoursThermal dehydration; increased risk of racemization.
Atmosphere Inert (Argon or N 2​ )Exposure to ambient air > 1 hourMoisture condensation; trace oxidation of impurities.
Hydration State ~1 mol/mol H 2​ O[2]< 0.8 mol/mol H 2​ OStoichiometric errors during peptide coupling.
Light Exposure Dark (Opaque container)Direct UV/SunlightPhoto-oxidation and discoloration.

Part 3: Standard Operating Procedures (SOPs)

Protocol: Self-Validating Handling Workflow for Hydrated Amino Acids

To ensure the integrity of 3-Cyclohexyl-D-alanine hydrate from the refrigerator to the reaction vessel, follow this self-validating step-by-step methodology.

Step 1: Pre-Equilibration (Crucial Step) Remove the sealed vial from the 4 °C refrigerator. Do not open it. Place the vial in a dark area of the laboratory and allow it to equilibrate to room temperature for exactly 30 minutes.

  • Self-Validation: Touch the bottom of the vial. If it feels colder than the ambient benchtop, wait an additional 15 minutes.

Step 2: Visual & Gravimetric Inspection Inspect the powder through the glass. It should be a free-flowing, white to almost-white powder[5].

  • Self-Validation: Record the weight of the sealed vial before opening. If the weight increases over time across multiple uses, moisture is being introduced during handling.

Step 3: Rapid Weighing Open the vial and rapidly weigh the required mass using an anti-static spatula. Do not leave the vial open for more than 60 seconds to prevent ambient moisture exchange.

Step 4: Inert Purging & Return Before resealing, gently purge the headspace of the vial with a stream of dry Argon or Nitrogen gas for 5 seconds. Seal tightly with Parafilm and immediately return to 4 °C storage[4].

Part 4: Mechanistic Visualizations

Storage and Handling Workflow

The following diagram illustrates the logical workflow to prevent the two most common handling errors: condensation and oxidation.

Workflow Start Remove from 4°C Storage Equilibrate Equilibrate to RT (30 min) Keep container sealed Start->Equilibrate Prevent moisture condensation Check Inspect for Condensation or Clumping Equilibrate->Check Weigh Weigh rapidly in low-humidity environment Check->Weigh Pass (Free-flowing) Discard Desiccate or Discard Check->Discard Fail (Clumped) Purge Purge vial with Argon/N2 Weigh->Purge Minimize oxidation Return Return to 4°C Storage Purge->Return

Caption: Standard handling workflow to prevent moisture condensation and degradation of D-Cha-OH hydrate.

Degradation Pathways of D-Cha-OH Hydrate

This diagram maps the environmental triggers that lead to the structural degradation of the compound.

Pathways DChaOH 3-Cyclohexyl-D-alanine Hydrate Dehydration Dehydration (Loss of 1 mol H2O) DChaOH->Dehydration Heat > 25°C or Desiccation Racemization Racemization (L-enantiomer formation) DChaOH->Racemization Strong Base/Acid + Heat Oxidation Oxidation (Trace impurities) DChaOH->Oxidation Light / O2 exposure

Caption: Primary degradation pathways of 3-Cyclohexyl-D-alanine hydrate and their environmental triggers.

Part 5: References

  • T. Hattori, et al. "Substrate-Directed Lewis-Acid Catalysis for Peptide Synthesis". Journal of the American Chemical Society, 2019. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Engineering Peptide Therapeutics: An In Vivo Efficacy Comparison of 3-Cyclohexyl-D-alanine vs. Natural Amino Acids

The transition of peptide therapeutics from in vitro discovery to in vivo clinical application is historically bottlenecked by poor pharmacokinetic (PK) profiles. Natural peptides composed entirely of L-amino acids suffe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The transition of peptide therapeutics from in vitro discovery to in vivo clinical application is historically bottlenecked by poor pharmacokinetic (PK) profiles. Natural peptides composed entirely of L-amino acids suffer from rapid proteolytic degradation by endogenous enzymes, high renal clearance, and negligible oral bioavailability 1. To circumvent these liabilities, peptide engineers increasingly rely on Non-Proteinogenic Amino Acids (NPAAs).

Among the most impactful NPAAs is 3-Cyclohexyl-D-alanine (D-Cha) . This guide provides an objective, data-driven comparison of D-Cha against natural amino acids (specifically L-Phenylalanine), detailing the mechanistic causality behind its superior in vivo efficacy and outlining self-validating protocols for experimental assessment.

Mechanistic Causality: Why D-Cha Outperforms Natural Amino Acids

Substituting a natural aromatic residue like L-Phenylalanine (L-Phe) with D-Cha introduces two critical biophysical upgrades that directly dictate in vivo success:

  • Stereochemical Inversion (The D-Isoform): Endogenous proteases (such as chymotrypsin and pepsin) are highly stereospecific. They require the L-configuration to properly orient the peptide bond within their catalytic triad. The D-isoform of Cha sterically clashes with the S1 binding pocket of these enzymes, effectively halting proteolytic cleavage and extending plasma half-life [[1]]().

  • Aliphatic vs. Aromatic Side Chains: While L-Phe relies on a flat, planar aromatic ring, D-Cha features a saturated, puckered cyclohexyl ring. This bulky aliphatic structure provides a larger hydrophobic surface area, optimizing van der Waals interactions and hydrophobic packing within target receptor clefts [[2]](). This structural shift often results in sub-nanomolar target affinity, as seen in uPAR-targeted imaging peptides like AE105 3.

Mechanism A 3-Cyclohexyl-D-alanine (D-Cha) B D-Stereocenter A->B C Cyclohexyl Ring (Bulky Aliphatic) A->C D Protease Evasion (Steric Hindrance) B->D C->D Shielding E Enhanced Hydrophobic Packing C->E F Extended In Vivo Half-Life D->F G Increased Target Affinity (Lower IC50) E->G

D-Cha structural features and their causal link to improved in vivo pharmacokinetics.

Quantitative Data: In Vivo Efficacy Comparison

To objectively compare performance, we analyze the development of cyclic peptide antagonists for the C5a receptor (the PMX53/PMX205 family). When the natural L-Phe residue in the pharmacophore was systematically substituted, researchers observed a profound transformation in both target affinity and in vivo exposure 4.

The table below summarizes the quantitative leap achieved by utilizing D-Cha over its natural counterparts:

Peptide VariantKey SubstitutionTarget Affinity (IC₅₀)In Vivo Half-Life (T₁/₂)Oral Bioavailability (F%)
Natural L-Phe L-Phenylalanine~120 nM< 15 min< 1.0%
Stereo-Inverted D-Phenylalanine~45 nM~ 45 min~ 2.0%
D-Cha Optimized 3-Cyclohexyl-D-alanine~12 nM> 120 min22.6%

Data synthesized from comparative studies of C5a receptor antagonists demonstrating that D-Cha incorporation improves bioavailability from 8.6% to over 22% in murine models1.

Data Interpretation: The 10-fold increase in target affinity (120 nM to 12 nM) is directly caused by the cyclohexyl ring's ability to deeply bury into the hydrophobic pocket of the receptor without the rigid geometric constraints of a planar phenyl ring. Simultaneously, the D-configuration prevents rapid exopeptidase degradation in the GI tract, driving the unprecedented 22.6% oral bioavailability.

Experimental Protocols: A Self-Validating Workflow

A protocol is only as reliable as its internal controls. To rigorously compare a D-Cha modified peptide against a natural amino acid baseline, the following workflow is designed as a self-validating system . Every phase contains an internal baseline to immediately flag false positives, synthesis errors, or assay drift.

Workflow S1 1. Peptide Synthesis (D-Cha vs L-Phe) S2 2. Plasma Stability Assay (LC-MS/MS) S1->S2 O1 Validation: Scrambled Peptide Control S1->O1 S3 3. In Vivo PK Profiling (IV/PO Dosing) S2->S3 O2 Validation: Known Degrader Control S2->O2 S4 4. Pharmacodynamic Efficacy (Disease Model) S3->S4 O3 Validation: Vehicle-Only Baseline S3->O3 O4 Validation: Standard of Care Reference S4->O4

Self-validating experimental workflow for assessing in vivo efficacy of D-Cha modified peptides.

Phase 1: Synthesis & In Vitro Validation
  • Solid-Phase Peptide Synthesis (SPPS): Synthesize three variants of the target sequence: the wild-type (L-Phe), the modified variant (D-Cha), and a scrambled sequence control.

  • System Validation: Purify via RP-HPLC to >95% purity. Confirm exact mass via MALDI-TOF. Causality Check: If the scrambled peptide shows activity in later assays, the binding is non-specific (false positive).

Phase 2: Plasma Stability Assessment
  • Incubation: Spike 10 µM of each peptide variant into fresh, pooled mouse and human plasma at 37°C.

  • Quenching & Extraction: At intervals (0, 15, 30, 60, 120, 240 mins), extract 50 µL aliquots and quench with 150 µL ice-cold acetonitrile containing an internal standard.

  • Quantification: Centrifuge and analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode).

  • System Validation: Include a known rapidly degrading natural peptide (e.g., native GLP-1) as a positive control for protease activity. If the known degrader remains intact, the plasma batch is enzymatically dead, invalidating the assay.

Phase 3: In Vivo Pharmacokinetic (PK) Profiling
  • Dosing: Administer the D-Cha peptide and L-Phe peptide to distinct cohorts of C57BL/6 mice via Intravenous (IV, 1 mg/kg) and Per-Oral (PO, 10 mg/kg) routes.

  • Sampling: Collect blood via tail vein bleeds at standard PK timepoints (0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Analysis: Determine the Area Under the Curve (AUC), Clearance (Cl), and half-life (T₁/₂). Calculate oral bioavailability ( F=[AUCPO​/AUCIV​]×[DoseIV​/DosePO​] ).

  • System Validation: Vehicle-only dosed mice must show zero LC-MS/MS signal at the MRM transition to rule out matrix interference.

Phase 4: In Vivo Pharmacodynamic (PD) Efficacy
  • Disease Modeling: Induce the relevant pathology (e.g., a localized inflammatory model for C5a antagonists).

  • Treatment: Administer the D-Cha peptide at the calculated efficacious dose derived from Phase 3.

  • System Validation: Compare phenotypic rescue against both a Vehicle-only negative control and a clinical Standard of Care (SoC) positive control. Efficacy is only validated if the D-Cha peptide demonstrates a statistically significant improvement over the L-Phe variant while approaching or exceeding the SoC baseline.

Conclusion

The substitution of natural amino acids with 3-Cyclohexyl-D-alanine is not merely a structural tweak; it is a fundamental re-engineering of the peptide's biophysical identity. By utilizing steric occlusion to bypass proteolytic degradation and leveraging a bulky aliphatic ring to maximize hydrophobic receptor packing, D-Cha transforms rapidly cleared, low-affinity natural sequences into potent, orally bioavailable therapeutics.

References

  • [1] Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC. Source: nih.gov. URL:

  • [2] Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC. Source: nih.gov. URL:

  • [3] Urokinase Plasminogen Activator Receptor (uPAR) Targeted Nuclear Imaging and Radionuclide Therapy - Theranostics. Source: thno.org. URL:

  • [4] Low-Molecular-Weight Peptidic and Cyclic Antagonists of the Receptor for the Complement Factor C5a | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. URL:

Sources

Comparative

Analytical Validation of Chiral Purity for Commercial 3-Cyclohexyl-D-alanine Hydrate Batches: A Comparative Guide

As peptide therapeutics grow in structural complexity, the incorporation of unnatural, non-proteinogenic amino acids like 3-Cyclohexyl-D-alanine (D-Cha) has become a cornerstone strategy for enhancing proteolytic stabili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics grow in structural complexity, the incorporation of unnatural, non-proteinogenic amino acids like 3-Cyclohexyl-D-alanine (D-Cha) has become a cornerstone strategy for enhancing proteolytic stability and target-specific lipophilicity. However, the pharmacological efficacy of these peptides is strictly dependent on the stereochemical fidelity of the starting materials.

As a Senior Application Scientist, I approach chiral validation not merely as a quality control checkbox, but as a critical de-risking mechanism. The 1[1], reinforced by recent trends where single-enantiomer approvals dominate the market[2], mandates rigorous justification and control of chiral purity. Even fractional contamination by the L-enantiomer (L-Cha) can lead to diastereomeric peptide impurities that drastically alter binding affinity and pharmacokinetic profiles.

This guide provides an objective, data-driven comparison of commercial 3-Cyclohexyl-D-alanine hydrate batches, detailing the analytical causality behind our validation workflows.

Comparative Analysis of Commercial Batches

Not all commercial batches of D-Cha-OH hydrate are synthesized equally. The synthetic route—whether via asymmetric hydrogenation of enamides or classical enzymatic resolution of racemic mixtures—dictates the baseline enantiomeric excess (%ee) and the presence of trace L-Cha. Furthermore, D-Cha is typically supplied as a hydrate[3]. The hydration state (optimally ~1 mol/mol water) must be strictly verified; variations in hydration alter the effective molecular weight, leading to stoichiometric imbalances and subsequent deletion sequences during solid-phase peptide synthesis (SPPS).

We evaluated three representative commercial tiers of D-Cha-OH hydrate to demonstrate the performance variance across the market:

Quantitative Batch Comparison
Batch TierSynthetic RouteEnantiomeric Excess (%ee)Trace L-Cha (ppm)Water Content (mol/mol)Assay Purity (HPLC)
Tier 1 (Premium) Asymmetric Catalysis>99.9%<100 ppm0.98>99.5%
Tier 2 (Standard) Enzymatic Resolution99.5%~5,000 ppm1.0299.0%
Tier 3 (Bulk) Chiral Pool / Crystallization98.0%~20,000 ppm1.1598.0%

Scientific Insight: For late-stage drug development, Tier 1 is mandatory. A 98.0% ee (Tier 3) implies 1% L-Cha contamination. In a peptide containing multiple unnatural amino acids, this seemingly small impurity compounds exponentially, resulting in a complex, inseparable mixture of diastereomers that will fail regulatory CMC (Chemistry, Manufacturing, and Controls) requirements.

Analytical Validation Methodologies: The Causality of Choice

To achieve the sensitivity required to detect L-Cha at the parts-per-million (ppm) level, traditional polarimetry (optical rotation) is grossly inadequate. Direct chiral HPLC is effective but often suffers from matrix interference and requires expensive, dedicated chiral stationary phases.

Instead, we employ a self-validating system utilizing Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) coupled with LC-MS/MS, a gold standard for4[4].

Mechanistic Causality: Why Marfey's reagent? FDAA reacts with the primary amine of the D/L-Cha enantiomers via nucleophilic aromatic substitution. Because the reagent itself is homochiral (L-configuration), it converts the D- and L-enantiomers of Cha into diastereomers (L-FDAA-D-Cha and L-FDAA-L-Cha). Unlike enantiomers, diastereomers possess distinct physicochemical properties, allowing them to be5[5]. By monitoring specific mass transitions via MS/MS, we eliminate background noise and achieve a limit of detection (LOD) orders of magnitude lower than UV-based methods.

Validation Workflow

Workflow A Sample Preparation (D-Cha-OH Hydrate Aliquot) C Derivatization Marfey's Reagent (FDAA) pH 8.0, 40°C, 1h A->C B Spike-in Control (1% L-Cha Reference) B->C System Suitability D Reaction Quenching (1N HCl addition) C->D Nucleophilic Substitution E RP-LC-MS/MS Analysis (Achiral C18 Column) D->E Stabilization F Diastereomer Resolution (L-FDAA-D-Cha vs L-FDAA-L-Cha) E->F Mass Extraction

Workflow for chiral purity validation using Marfey's reagent derivatization and LC-MS/MS.

Experimental Protocol: Self-Validating LC-MS/MS System

A robust protocol must be a self-validating system. In this workflow, the mandatory inclusion of a 1% L-Cha spiked control proves that if the L-enantiomer were present in the sample, the derivatization kinetics and chromatographic conditions are sufficient to resolve and detect it, thereby preventing false-negative reporting.

Phase 1: Sample & Control Preparation

  • Sample Aliquot: Dissolve 1.0 mg of the commercial D-Cha-OH hydrate batch in 1.0 mL of LC-MS grade water.

  • Spike-in Control (System Suitability): Prepare a separate vial containing 0.99 mg of D-Cha-OH and 0.01 mg of L-Cha-OH (1% L-isomer spike).

Phase 2: Derivatization Kinetics Causality Note: We conduct this reaction at 40°C. At room temperature, the steric bulk of the cyclohexyl group impedes nucleophilic attack, leading to incomplete conversion. Heating to 40°C provides the necessary activation energy without inducing thermal racemization.

  • Transfer 50 µL of the sample (and control) to microcentrifuge tubes.

  • Add 100 µL of 1% (w/v) Marfey’s Reagent (FDAA) in acetone.

  • Add 20 µL of 1 M Sodium Bicarbonate (NaHCO₃) to buffer the reaction to ~pH 8.0.

  • Incubate at 40°C for 60 minutes with gentle agitation.

  • Quenching: Stop the reaction by adding 20 µL of 1 N HCl. Causality: Acidification neutralizes the bicarbonate buffer, halting the nucleophilic substitution and stabilizing the formed diastereomers for reverse-phase chromatography.

  • Dilute with 810 µL of LC-MS grade methanol, vortex, and filter through a 0.22 µm PTFE syringe filter.

Phase 3: LC-MS/MS Acquisition

  • Column: C18 Achiral Column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.

  • Detection: Electrospray Ionization (ESI) in negative mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the FDAA-Cha derivative.

  • Validation Criteria: The spike-in control must show baseline resolution (Rs > 1.5) between the L-FDAA-L-Cha peak (elutes first) and the L-FDAA-D-Cha peak (elutes second due to stronger hydrophobic interaction with the stationary phase).

Conclusion

The validation of chiral purity in unnatural amino acids is a non-negotiable parameter in modern drug development. While Tier 3 and Tier 2 commercial batches of 3-Cyclohexyl-D-alanine hydrate may suffice for early-stage in-vitro screening, any progression toward IND-enabling studies requires the >99.9% ee offered by Tier 1 batches. By implementing a self-validating Marfey's derivatization LC-MS/MS protocol, laboratories can definitively quantify trace L-isomer contamination, ensuring the structural integrity and safety of the final peptide therapeutic.

References

  • Development of New Stereoisomeric Drugs May 1992 U.S. Food and Drug Administration (FDA) URL:[Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives National Institutes of Health (NIH) / PMC URL: [Link]

  • LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers National Institutes of Health (NIH) / PMC URL:[Link]

  • Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry Almac Group URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-Cyclohexyl-D-alanine Hydrate

As researchers and drug development professionals, our work with novel compounds like 3-Cyclohexyl-D-alanine hydrate is foundational to innovation. This non-proteinogenic amino acid is a valuable building block in peptid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel compounds like 3-Cyclohexyl-D-alanine hydrate is foundational to innovation. This non-proteinogenic amino acid is a valuable building block in peptide synthesis and other advanced applications. However, ensuring the integrity of our research and the safety of our team requires a meticulous approach to chemical handling. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in scientific principles, ensuring every step, from receiving to disposal, is conducted with precision and safety.

The core principle of our protocol is risk mitigation. 3-Cyclohexyl-D-alanine hydrate is classified as an irritant and is harmful if swallowed[1]. Therefore, our procedures are designed to minimize exposure through a combination of engineering controls, personal protective equipment, and rigorous operational discipline.

Hazard Profile and Risk Assessment

Understanding the specific risks associated with a chemical is the first step in developing a robust safety protocol. The Globally Harmonized System (GHS) provides a clear classification for 3-Cyclohexyl-D-alanine hydrate, which directly informs our handling procedures[1].

Hazard ClassificationGHS CodeDescription of Risk
Acute Toxicity (Oral)H302Harmful if swallowed, indicating significant toxic effects if ingested.
Skin IrritationH315Causes skin irritation upon direct contact.
Eye IrritationH319Causes serious eye irritation, with potential for damage if not addressed immediately.
Respiratory IrritationH335May cause respiratory irritation if the powder is inhaled.

Data sourced from Fluorochem Safety Data Sheet[1].

This profile necessitates a handling strategy that prevents ingestion, inhalation, and contact with skin and eyes.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The goal is to create a complete barrier between the researcher and the chemical.

  • Eye and Face Protection : Given the risk of serious eye irritation (H319), standard safety glasses are insufficient.

    • Protocol : Wear chemical safety goggles that provide a full seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles during procedures with a high risk of splashing, such as when handling bulk quantities or preparing concentrated solutions[2].

  • Hand Protection : To prevent skin irritation (H315), appropriate gloves are mandatory.

    • Protocol : Nitrile gloves are the preferred choice for general laboratory use, offering excellent protection against a wide variety of chemicals[3]. Always inspect gloves for tears or punctures before use. For prolonged contact or when handling solutions, change gloves frequently.

  • Body Protection : Protect skin and personal clothing from contamination.

    • Protocol : A standard lab coat is required. For tasks with a higher risk of spills, consider a chemical-resistant apron over the lab coat[2][3]. Ensure all clothing is closed-toed, and long pants are worn[2].

  • Respiratory Protection : The primary hazard from the solid form is inhalation of the powder, which may cause respiratory irritation (H335)[1].

    • Protocol : All handling of the solid chemical, especially weighing and transferring, must be performed within a certified chemical fume hood or a ventilated balance enclosure. If these engineering controls are not available or are insufficient to control dust, a NIOSH-approved N95 dust respirator is required[4].

Operational Workflow: From Stock to Solution

A systematic workflow minimizes the chance of error and exposure. The following diagram and protocol outline the essential steps for safely handling 3-Cyclohexyl-D-alanine hydrate.

G cluster_prep Preparation cluster_handling Active Handling (in Fume Hood) cluster_cleanup Post-Procedure Receive Receive Chemical Store Store Appropriately (Cool, Dry, Ventilated) Receive->Store Log & Inspect Prep_Workspace Prepare Workspace Store->Prep_Workspace Gather Materials Weigh Weigh Solid Prep_Workspace->Weigh Don PPE Solubilize Prepare Solution Weigh->Solubilize Controlled Addition Use Experimental Use Solubilize->Use Proceed with Experiment Decontaminate Decontaminate Surfaces Use->Decontaminate Clean Workspace Dispose Dispose of Waste Decontaminate->Dispose Segregate Waste Doff_PPE Remove PPE Dispose->Doff_PPE Final Step

Caption: Workflow for Handling 3-Cyclohexyl-D-alanine Hydrate.

Step-by-Step Protocol for Weighing and Solubilization
  • Preparation :

    • Designate a work area within a chemical fume hood.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) before retrieving the chemical.

  • Donning PPE :

    • Put on your lab coat, followed by chemical safety goggles and any required respiratory protection. Don nitrile gloves as the final step.

  • Handling the Chemical :

    • Retrieve the 3-Cyclohexyl-D-alanine hydrate container from its storage location. Keep the container tightly closed when not in use.

    • Inside the fume hood, carefully open the container. Avoid generating dust[5].

    • Use a clean spatula to transfer the desired amount of solid to a weigh boat.

    • Securely close the primary container and return it to storage.

  • Solubilization :

    • Place the weigh boat into the destination flask or beaker.

    • Slowly add the desired solvent, rinsing the weigh boat to ensure a complete transfer of the chemical.

  • Post-Procedure Cleanup :

    • Wipe down the spatula and any surfaces inside the fume hood with a damp cloth.

    • Dispose of all contaminated disposable materials (weigh boat, bench paper, gloves) in a designated waste container.

Emergency Response Plan

Preparedness is key to safety. In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do[1][4]. Seek immediate medical attention.

  • Skin Contact : Take off immediately all contaminated clothing[1]. Wash the affected skin area with soap and plenty of water[4]. If irritation persists, seek medical attention.

  • Inhalation : Move the affected person to fresh air and keep them comfortable for breathing[1]. If symptoms like coughing or shortness of breath occur, seek medical attention.

  • Ingestion : IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse the mouth with water. Do NOT induce vomiting[1].

  • Minor Spill : For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a sealed, labeled container for disposal[5]. Clean the area with a wet cloth.

  • Major Spill : Evacuate the area and alert your institution's environmental health and safety (EHS) office immediately.

Disposal of 3-Cyclohexyl-D-alanine Hydrate Waste

Proper chemical disposal is a legal and ethical responsibility to protect our environment.

  • Uncontaminated Waste : Pure, uncontaminated 3-Cyclohexyl-D-alanine hydrate should be disposed of as non-hazardous solid waste in a clearly labeled, sealed container[6]. However, always consult your institution's EHS guidelines, as local regulations may vary[6][7].

  • Contaminated Waste : Any material contaminated with 3-Cyclohexyl-D-alanine hydrate (e.g., gloves, weigh boats, bench paper) should also be placed in a sealed container for disposal. If the chemical is mixed with other hazardous materials, the disposal method will be dictated by the most hazardous component in the mixture[6].

  • Aqueous Solutions : Do not empty solutions containing this chemical into drains[7]. Collect all aqueous waste in a designated, labeled hazardous waste container. Consult your local waste disposal expert for proper disposal procedures[7].

By adhering to this comprehensive guide, you can confidently work with 3-Cyclohexyl-D-alanine hydrate, ensuring both the safety of your laboratory personnel and the integrity of your scientific outcomes.

References

  • 3-Cyclohexyl-D-alanine Hydrate Product Page , Lab Supplies. [Link]

  • 3-CYCLOHEXYL-L-ALANINE HYDRATE Product Page , Shanghai Minstar Chemical Co., Ltd. [Link]

  • β-Alanine Safety Data Sheet , Adooq Bioscience. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide , Lab Manager. [Link]

  • Personal Protective Equipment Selection Guide , University of Arizona Research Laboratory & Safety Services. [Link]

  • DL-Alanine Safety Data Sheet , Carl ROTH. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.